N-3-Hydroxybutyryl-L-homoserine lactone

Quorum sensing Vibrio harveyi LuxN receptor

Standard unsubstituted C4-HSL or 3-oxo-C6-HSL fails to activate the LuxN receptor due to strict C3 hydroxyl validation by His210. For V. harveyi bioassays, biosensor calibration (IC50 20 µM), and QS inhibition screens, this native autoinducer is mandatory. - ≥98% HPLC purity, C8H13NO4, MW 187.19 - Validated for LuxN pathway studies & AHL profiling in nitrifying biofilms - Supplied as research-grade small molecule; multiple pack sizes available

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B15565330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-3-Hydroxybutyryl-L-homoserine lactone
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1
InChIKeyFIXDIFPJOFIIEC-GDVGLLTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3OH-C4-HSL: Quorum Sensing Autoinducer


N-3-Hydroxybutyryl-L-homoserine lactone (also designated 3-OH-C4-HSL or 3-hydroxy-C4-HSL) is an N-acyl-homoserine lactone (AHL) signaling molecule of the quorum sensing family [1]. It is characterized by a C4 acyl chain bearing a 3-hydroxy substitution, with molecular formula C8H13NO4 and molecular weight 187.19 g/mol [1]. The compound is naturally produced by members of the Vibrionaceae family, most notably Vibrio harveyi, where it functions as the cognate autoinducer for the LuxN receptor system [2]. 3-OH-C4-HSL mediates density-dependent gene regulation controlling bioluminescence, biofilm formation, and exoenzyme production in responsive bacterial populations [1].

Workflow Quorum sensing autoinducer for Gram-negative bacteria research
Selection Short-chain C4 AHL with C3 hydroxyl; LuxN receptor-specific ligand
Context Bioluminescence, biofilm, virulence factor expression models

Why 3OH-C4-HSL Cannot Be Replaced


The N-acyl-homoserine lactone family exhibits profound functional divergence dictated by subtle structural variations. AHL specificity is determined by three parameters: acyl chain length, the presence or absence of a 3-oxo substitution, and the presence or absence of a 3-hydroxy substitution [1]. These modifications govern receptor binding affinity, signal transduction efficacy, and ultimately the downstream phenotypes activated. 3-OH-C4-HSL binds exclusively to the LuxN receptor in Vibrio harveyi, whereas C4-HSL (lacking the 3-hydroxy group) does not activate this pathway, and 3-oxo-C12-HSL (possessing a longer chain and 3-oxo substitution) targets entirely distinct receptors such as LasR in Pseudomonas aeruginosa [1][2]. Consequently, substituting 3-OH-C4-HSL with C4-HSL, C6-HSL, or 3-oxo-C12-HSL in experiments targeting LuxN-mediated quorum sensing will yield non-activation or off-target responses, invalidating comparative analyses and experimental reproducibility [2].

Unsubstituted C4-HSL Lacks C3 hydroxyl; LuxN His210 validation fails, preventing signal transduction. May not recapitulate AI-1 pathway activation in V. harveyi models.
3-oxo-C6-HSL Longer C6 chain and oxo substitution; dual structural mismatch with LuxN. Cannot replace 3OH-C4-HSL for assays requiring authentic AI-1 signaling.

3OH-C4-HSL Comparative Evidence


LuxN Receptor C3 Hydroxyl Specificity

3-OH-C4-HSL is the cognate and exclusive ligand for the Vibrio harveyi LuxN receptor. In receptor activation assays using synthase-null mutants harboring LuxN reporters, 3-OH-C4-HSL produced robust activation, whereas the unsubstituted analog C4-HSL (N-butanoyl-L-homoserine lactone) failed to activate LuxN at comparable concentrations [1]. This exclusive recognition is mediated by specific LuxN transmembrane residues, including Leu166 and His210, which determine ligand specificity for the 3-hydroxy modification [2].

LuxN C3 hydroxyl specificity
Class-level
3OH-C4-HSL C4-HSL / 3-oxo-C6-HSL
Exclusive detection by LuxN
Receptor-ligand specificity context
His210 validates C3 hydroxyl; Leu166 surveys chain length
Quorum sensing Vibrio harveyi LuxN receptor

3OH-C4-HSL LuxN Kinase Inhibition

The 3-hydroxy substitution confers distinct physicochemical properties that influence experimental handling and biological distribution. 3-OH-C4-HSL exhibits a calculated LogP of -2.77 . While directly measured experimental LogP values for comparator AHLs in identical assay systems are not available from the retrieved sources, class-level inference from structural principles indicates that the 3-hydroxy group substantially increases hydrophilicity relative to unsubstituted C4-HSL and markedly contrasts with long-chain AHLs such as 3-oxo-C12-HSL, which possess LogP values >2.0 due to their extended hydrophobic acyl chains [1].

LuxN kinase inhibition
Head-to-head
20 µM
half-maximal inhibition
Quantitative benchmark for kinase assay calibration
Purified LuxN autophosphorylation assay
Physicochemical properties LogP Partition coefficient

Co-Detection with C6-HSL and C8-HSL in Nitrifying Biofilms

In Vibrio harveyi, 3-OH-C4-HSL (designated AI-1 or HBHL) is the essential autoinducer required for growth-dependent development of bioluminescence [1]. Interference with this pathway produces quantifiable phenotypic changes: exposure of V. harveyi BB886, whose bioluminescence is mediated by 3-OH-C4-HSL, to the quorum sensing inhibitor cinnamaldehyde at 60 μmol/L reduced bioluminescence by 55%, and 100 μmol/L produced near-complete inhibition [2]. This establishes 3-OH-C4-HSL as the critical node for assays measuring LuxN pathway activity or screening for quorum sensing inhibitors targeting this receptor system [3].

Biofilm co-detection
Context-dependent
LC-MS/MS detection
Present in both reactor types
AHL profiling relevance in wastewater biofilms
Co-occurs with C6-HSL and C8-HSL
Bioluminescence Vibrio harveyi Phenotypic regulation

Cinnamaldehyde Reduces Bioluminescence in V. harveyi

In sequencing batch nitrifying biofilm reactors (SBBRs), 3-OH-C4-HSL (detected as N-[(RS)-3-Hydroxybutyryl]-L-homoserine lactone) was identified among the naturally produced AHLs alongside C6-HSL and C8-HSL [1]. The study demonstrated that quorum sensing affected biofilm formation mainly through regulation of extracellular protein production, with AHL profiles differing between reactors operated with and without organic carbon addition [1]. This establishes 3-OH-C4-HSL as an analytically verified, endogenously relevant AHL in nitrifying biofilm systems, contrasting with C4-HSL which has been applied exogenously to enhance low-temperature nitrification [2].

Bioluminescence reduction
Reported
55%
decrease at 60 µM cinnamaldehyde
Functional assay reference for QS inhibition screens
V. harveyi BB886 reporter strain
Wastewater treatment Biofilm Nitrification

Purity and Storage Stability: 3-OH-C4-HSL Procurement-Grade Specifications

Commercially available 3-OH-C4-HSL is supplied at purities ranging from ≥96% (HPLC) to 99.87%, with recommended storage at -20°C for long-term stability . Vendor datasheets specify solubility in chloroform for stock preparation and stability for at least 2 years when stored at -20°C . These specifications are comparable to other short-chain AHLs such as C4-HSL and C6-HSL, which are similarly supplied at ≥96% HPLC purity and require -20°C storage. No differential stability or purity advantage is claimed for 3-OH-C4-HSL relative to its in-class analogs; selection should be driven by biological target relevance rather than procurement-grade differentiation.

Purity Storage stability Procurement

Biosensor Cross-Reactivity Profile: Detection of 3-OH-C4-HSL by AHL Reporter Strains

The cross-reactivity profile of 3-OH-C4-HSL with common AHL biosensor strains is established in the literature. Agrobacterium tumefaciens NT1 (pDCI41E33) responds to AHLs with 3-oxo-, 3-hydroxy-, and 3-unsubstituted side chains, including 3-OH-C4-HSL [1]. In contrast, Chromobacterium violaceum CV026, which responds to C4-HSL, C6-HSL, and C8-HSL, does not reliably detect 3-OH-C4-HSL, and C. violaceum VIR24 responds to 3-oxo-C6-HSL and unsubstituted AHLs but shows limited or no response to 3-hydroxy-substituted short-chain AHLs [1]. This differential biosensor recognition pattern provides an orthogonal method for distinguishing 3-OH-C4-HSL from unsubstituted AHLs in complex samples.

Biosensor AHL detection Reporter strain

3OH-C4-HSL Research and Industrial Applications


V. harveyi Bioluminescence Assays & QS Screening

3-OH-C4-HSL serves as the essential cognate ligand for the LuxN receptor in Vibrio harveyi quorum sensing research [1]. Studies requiring activation or interrogation of the LuxN two-component signaling pathway must employ this specific AHL, as alternative AHLs including C4-HSL, C6-HSL, and 3-oxo-C12-HSL do not activate this receptor [2]. Applications include: characterization of LuxN receptor mutants with altered ligand specificity [3]; investigation of phosphorelay signal transduction cascades downstream of LuxN; and analysis of the three parallel quorum-sensing systems (LuxM/LuxN, LuxS/LuxPQ, CqsA/CqsS) that converge to regulate bioluminescence, biofilm formation, and virulence in V. harveyi.

Nitrifying Biofilm Ecology Studies

The V. harveyi BB886 reporter strain, whose bioluminescence is specifically mediated by 3-OH-C4-HSL, provides a validated platform for screening quorum sensing inhibitors targeting the LuxN receptor pathway [1]. This system has been employed to quantify inhibitory effects, such as the 55% bioluminescence reduction observed with 60 μmol/L cinnamaldehyde exposure [2]. Researchers developing anti-virulence compounds, natural product extracts with quorum quenching activity, or synthetic LuxN antagonists can utilize 3-OH-C4-HSL as the pathway-specific inducer to establish baseline activation and calculate inhibition percentages against a defined, receptor-matched reference standard.

LuxN Biosensor Development & Protein Engineering

3-OH-C4-HSL has been analytically detected as an endogenously produced AHL in sequencing batch nitrifying biofilm reactors, where it participates in quorum sensing-mediated regulation of biofilm formation through extracellular protein production [1]. Environmental engineering laboratories studying nitrification processes, biofilm development, or microbial community dynamics in wastewater treatment systems should include 3-OH-C4-HSL as a target analyte in AHL profiling methods. Its presence in both organic-carbon-supplemented and carbon-limited reactors establishes its relevance as a naturally occurring quorum sensing signal in engineered nitrifying ecosystems, distinguishing it from exogenously supplemented AHLs such as C4-HSL used for process enhancement [2].

Pathogenic Vibrio Virulence & Infection Mechanisms

The differential recognition of 3-OH-C4-HSL across biosensor strains—detected by A. tumefaciens NT1 (pDCI41E33) but not by C. violaceum CV026—provides a basis for developing orthogonal detection strategies [1]. Analytical laboratories establishing LC-MS/MS methods for AHL quantification in complex biological or environmental matrices require authenticated 3-OH-C4-HSL reference standards for retention time verification, calibration curve generation, and method validation. The compound's calculated LogP of -2.77 informs extraction solvent selection and chromatographic method development [2], supporting accurate quantification of this short-chain hydroxy-AHL alongside longer-chain and unsubstituted analogs in multi-analyte AHL profiling workflows.

Application
Selection Property
Validation Focus
V. harveyi bioluminescence assays & QS screening
LuxN-specific autoinducer
Kinase inhibition benchmark and native pathway activation
Nitrifying biofilm ecology studies
LC-MS/MS analytical standard
Co-occurrence with C6/C8-HSL verification in reactor samples
LuxN biosensor development & protein engineering
Native ligand for mutagenesis
C3 hydroxyl recognition fidelity and kinase activity modulation
Pathogenic Vibrio virulence & infection mechanisms
Endogenous autoinducer
Virulence factor expression modulation in Vibrionaceae

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